

# An In-depth Technical Guide to the Physical and Chemical Properties of Bremelanotide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Cgwkqcyampdegc-imjsidkusa-**

Cat. No.: **B7724012**

[Get Quote](#)

**Abstract:** Bremelanotide, identified by the InChIKey **Cgwkqcyampdegc-imjsidkusa-**, is a synthetic, cyclic heptapeptide analog of the endogenous neuropeptide  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH).<sup>[1]</sup> It functions as a non-selective agonist at melanocortin receptors, with a notable affinity for the melanocortin 4 receptor (MC4R).<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of Bremelanotide, its synthesis, and its mechanism of action. It is intended for researchers, scientists, and drug development professionals working with this compound. Bremelanotide is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, and its unique central nervous system-mediated mechanism of action makes it a significant molecule in the study of sexual desire and arousal.<sup>[1]</sup>

## Chemical Identity and Structure

Bremelanotide is a cyclic heptapeptide lactam analog of  $\alpha$ -MSH.<sup>[2]</sup> Its structure is characterized by an acetylated N-terminus and a lactam bridge formed between the side chains of aspartic acid and lysine residues. This cyclic nature enhances its stability and resistance to enzymatic degradation.<sup>[3]</sup>

The amino acid sequence of Bremelanotide is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.<sup>[2]</sup> <sup>[4]</sup> It is also referred to as cyclo-Ac-[Nle4,Asp5,D-Phe7,Lys10] $\alpha$ -MSH-(4-10).<sup>[2]</sup> Bremelanotide is an active metabolite of melanotan II, but it lacks the C-terminal amide group.<sup>[2]</sup>

IUPAC Name: (3S,6S,9R,12S,15S,23S)-15-[(N-Acetyl-L-norleucyl)amino]-9-benzyl-6-[(diaminomethylidene)amino]propyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-

ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaaazacyclotricosane-23-carboxylic acid.[2]

## Physicochemical Properties

A summary of the key physicochemical properties of Bremelanotide is presented in the table below.

| Property          | Value                                                                                                                                                                                                | Source(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C50H68N14O10                                                                                                                                                                                         | [2]       |
| Molar Mass        | 1025.182 g/mol                                                                                                                                                                                       | [2]       |
| Appearance        | White lyophilized (freeze-dried) powder                                                                                                                                                              | [4]       |
| Solubility        | Recommended to reconstitute in sterile 18MΩ-cm H <sub>2</sub> O to a concentration of not less than 100 µg/ml.                                                                                       | [4]       |
| Stability         | Lyophilized form is stable at room temperature for 3 weeks; should be stored desiccated below -18°C. Reconstituted solutions should be stored at 4°C for 2-7 days and below -18°C for long-term use. | [4]       |
| Purity (typical)  | >97.0% as determined by RP-HPLC                                                                                                                                                                      | [4]       |

## Synthesis and Purification

Bremelanotide is primarily synthesized using solid-phase peptide synthesis (SPPS), a well-established method for creating peptides.[1][5]

## General Solid-Phase Synthesis Workflow

- Resin Preparation: A suitable solid support, such as Wang resin or 2-CTC resin, is utilized.[1][5]
- Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is first attached to the resin. Subsequent protected amino acids are then sequentially coupled using a coupling agent like HBTU/HOBt.[5]
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically with a solution of piperidine in DMF, to allow for the next amino acid to be added.[1]
- Sequential Coupling: The process of coupling and deprotection is repeated for each amino acid in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OtBu)-OH, and finally Ac-Nle-OH.[5]
- Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the resin using a cleavage cocktail, which commonly includes trifluoroacetic acid (TFA).[1][5]
- Cyclization: The linear peptide undergoes an intramolecular cyclization reaction to form the lactam bridge between the side chains of aspartic acid and lysine.[1][5]
- Purification: The crude cyclic peptide is then purified, typically by preparative high-performance liquid chromatography (HPLC), to yield the final high-purity product.[1][6][7]



[Click to download full resolution via product page](#)

Caption: General workflow for the solid-phase synthesis of Bremelanotide.

## Mechanism of Action

Bremelanotide is a melanocortin receptor agonist that non-selectively activates several receptor subtypes with the following order of potency: MC1R, MC4R, MC3R, MC5R, and

MC2R.[8][9] Its therapeutic effect in treating HSDD is primarily attributed to its activity at the MC4R in the central nervous system.[10][11][12]

Activation of MC4R in key brain regions, including the hypothalamus, is thought to modulate neural pathways that influence sexual desire and arousal.[10][13] It is believed that this activation leads to the release of dopamine in areas like the nucleus accumbens and the medial preoptic area, which are critical for regulating motivational and appetitive aspects of sexual behavior.[13][14] Unlike other treatments for sexual dysfunction that often target the vascular system, Bremelanotide acts centrally on the nervous system to influence desire.[11]



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Bremelanotide's mechanism of action.

## Pharmacokinetics

- Absorption: Bremelanotide is administered via subcutaneous injection and has a bioavailability of approximately 100%.[\[2\]](#)
- Distribution: The plasma protein binding of Bremelanotide is 21%.[\[2\]](#)
- Metabolism: It is metabolized through the hydrolysis of its peptide bonds.[\[2\]](#)
- Excretion: Bremelanotide is excreted in the urine (64.8%) and feces (22.8%).[\[2\]](#)
- Half-life: The elimination half-life is approximately 2.7 hours.[\[2\]](#)
- Time to Peak Concentration: Following subcutaneous administration, maximum plasma concentrations are typically reached in about one hour.[\[10\]\[15\]](#)

## Drug Interactions

Bremelanotide can slow gastric motility, which may reduce the rate and extent of absorption of some co-administered oral medications.[\[8\]\[15\]](#) For instance, it can decrease the absorption of naltrexone and indomethacin.[\[8\]](#) However, it does not have a meaningful interaction with alcohol.[\[2\]](#)

## Clinical Use and Side Effects

Bremelanotide, sold under the brand name Vyleesi, is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[\[2\]\[12\]](#) It is administered as a subcutaneous injection at least 45 minutes before anticipated sexual activity.[\[15\]\[16\]](#)

Common side effects include nausea, headache, and pain at the injection site.[\[2\]](#) It can also cause a temporary increase in blood pressure and a decrease in heart rate after each dose.[\[2\]](#) Focal hyperpigmentation of the gums, face, and breasts is another potential side effect.[\[2\]](#)

## Conclusion

Bremelanotide is a significant therapeutic agent with a unique, centrally-mediated mechanism of action for the treatment of HSDD. Its cyclic peptide structure provides stability, and its well-characterized physicochemical properties and pharmacokinetic profile are essential for its

clinical application. Further research into its interactions with the melanocortin system may reveal additional therapeutic possibilities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bremelanotide | High-Purity Peptide for Research [benchchem.com]
- 2. Bremelanotide - Wikipedia [en.wikipedia.org]
- 3. What is the therapeutic class of Bremelanotide Acetate? [synapse.patsnap.com]
- 4. prospecbio.com [prospecbio.com]
- 5. bocsci.com [bocsci.com]
- 6. CN106589111A - Synthesis method of Bremelanotide - Google Patents [patents.google.com]
- 7. CN101857629A - Solid-phase synthesis method of Bremelanotide - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Bremelanotide | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 11. Exploring Bremelanotide: The Science Behind the Promising Drug\_Chemicalbook [chemicalbook.com]
- 12. What is Bremelanotide Acetate used for? [synapse.patsnap.com]
- 13. Bremelanotide for Treatment of Female Hypoactive Sexual Desire [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. BREMELANOTIDE - Prescriber's Guide [cambridge.org]
- 16. Bremelanotide (Vyleesi) | Davis's Drug Guide [anesth.unboundmedicine.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Bremelanotide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7724012#physical-and-chemical-properties-of-cgwkqcyampdegc-imjsidkusa>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)